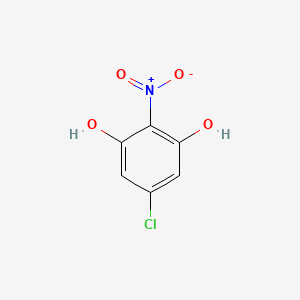

5-Chloro-2-nitrobenzene-1,3-diol

Description

5-Chloro-2-nitrobenzene-1,3-diol (C₆H₃ClNO₄) is a substituted benzene derivative featuring hydroxyl groups at positions 1 and 3, a nitro group at position 2, and a chlorine atom at position 5. This compound is of interest due to its electron-withdrawing substituents (Cl and NO₂), which enhance the acidity of its hydroxyl groups and influence its reactivity. It is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

IUPAC Name |

5-chloro-2-nitrobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILRRWPBEHGWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237029 | |

| Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88412-30-0 | |

| Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-chloro-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide or other nucleophiles.

Oxidation: Potassium permanganate or other oxidizing agents.

Major Products Formed

Reduction: 5-Amino-2-nitrobenzene-1,3-diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones or other oxidized products.

Scientific Research Applications

5-Chloro-2-nitrobenzene-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrobenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key properties of 5-Chloro-2-nitrobenzene-1,3-diol with analogous compounds:

Physicochemical Properties

- Acidity : The nitro group in this compound significantly lowers the pKa of its hydroxyl groups compared to methyl-substituted analogs (e.g., 2-Chloro-5-methylbenzene-1,3-diol) .

- Solubility : The presence of polar nitro and hydroxyl groups improves aqueous solubility relative to alkylated derivatives like 5-butylbenzene-1,3-diol, which is more lipophilic .

- Stability : Nitro groups can render compounds sensitive to reduction (e.g., via SnCl₂, as in ), whereas trifluoromethyl groups enhance thermal and chemical stability .

Key Research Findings

- Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase oxidative stability but reduce nucleophilicity compared to electron-donating groups (e.g., -CH₃) .

- Synthetic Challenges : Isolation of trace diols (e.g., plant-derived compounds) requires advanced chromatography, whereas synthetic analogs are more accessible via controlled reactions .

- Analytical Methods : High-resolution mass spectrometry (HRMS) and gas chromatography (e.g., HP-5MS columns) are critical for characterizing diol derivatives and verifying synthetic pathways .

Biological Activity

5-Chloro-2-nitrobenzene-1,3-diol is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and hydroxyl groups that contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Hydrogen Bonding : The hydroxyl groups may engage in hydrogen bonding with biological molecules, enhancing the compound's interaction with target sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against these cells .

Furthermore, in vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth compared to control groups, highlighting its potential as an anticancer agent .

Case Study: Nitrobenzene Poisoning

A case report detailed the effects of nitrobenzene exposure, which shares structural similarities with this compound. A 58-year-old male worker developed symptoms of hypermethemoglobinemia after prolonged exposure to nitrobenzene derivatives. Symptoms included confusion and cyanosis, leading to hospitalization . This case underscores the importance of understanding the toxicological profiles of nitro compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.